molecular formula C10H10BrF2NO3S B1441844 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine CAS No. 1179860-20-8

4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine

Cat. No. B1441844
M. Wt: 342.16 g/mol
InChI Key: RJBYPPCUMRRWNO-UHFFFAOYSA-N
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Description

“4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 . It is used in scientific research with diverse applications ranging from drug synthesis to material science.


Molecular Structure Analysis

The molecular structure of “4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with bromo and difluoro groups .

Scientific Research Applications

  • “4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” is a chemical compound with the formula C10H10BrF2NO3S and a molecular weight of 342.16 .
  • It is available for purchase from various chemical suppliers for research use .
  • It is mentioned as a fascinating compound utilized in scientific research with diverse applications ranging from drug synthesis to material science.
  • Bionic Superhydrophobic Surfaces

    • Field : Materials Chemistry
    • Application : The compound could potentially be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . This involves preparing micro/nanostructures and chemical modification .
    • Method : The process involves the use of organic adsorbates on hierarchically structured surfaces for superhydrophobicity .
    • Outcome : The resulting surfaces are very promising and interesting in the wetting field .
  • Zinc-Ion Batteries

    • Field : Energy Storage
    • Application : The compound could potentially be used in the development of gel polymer electrolytes (GPEs) for zinc-ion batteries .
    • Method : The process involves the incorporation of metal–organic frameworks (MOFs) into the GPE . MOFs are characterized by large specific surface areas and ordered pores, providing a continuous transport channel for ions .
    • Outcome : The MOF-modified GPE has a higher ionic conductivity compared to other PVDF-based polymer electrolytes .
  • Fluorophores in Bioimaging and Chemosensing

    • Field : Biochemistry
    • Application : The compound could potentially be used in the development of fluorophores for bioimaging and chemosensing . These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
    • Method : The process involves the use of BF2-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye .
    • Outcome : The resulting fluorophores are prevalently used in diverse research areas .
  • Quantum Internet

    • Field : Quantum Physics
    • Application : The compound could potentially be used in the development of quantum internet . This involves the generation of quantum entanglement over optical fibers across real cities .
    • Method : The process involves the use of quantum network nodes and the transmission of information encoded in quantum states .
    • Outcome : The resulting quantum internet could allow information to be exchanged while encoded in quantum states, marking progress towards networks that could have revolutionary applications .

properties

IUPAC Name

4-(2-bromo-4,6-difluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO3S/c11-8-5-7(12)6-9(13)10(8)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYPPCUMRRWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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